molecular formula C10H16O B162653 1-(2,5,5-Trimethylcyclopenten-1-yl)ethanone CAS No. 125952-10-5

1-(2,5,5-Trimethylcyclopenten-1-yl)ethanone

Cat. No. B162653
M. Wt: 152.23 g/mol
InChI Key: HLAVHVYCRZRWTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5,5-Trimethylcyclopenten-1-yl)ethanone, also known as muscone, is a naturally occurring compound found in musk deer and other animals. It has a unique musky odor and is widely used in the fragrance industry. In recent years, muscone has gained attention in scientific research due to its potential therapeutic applications.

Mechanism Of Action

The exact mechanism of action of 1-(2,5,5-Trimethylcyclopenten-1-yl)ethanone is not fully understood, but it is believed to exert its effects through multiple pathways. Muscone has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. It also modulates the expression of various genes involved in cell survival and apoptosis.

Biochemical And Physiological Effects

Muscone has been shown to have a wide range of biochemical and physiological effects. It can reduce oxidative stress and inflammation, protect against neuronal damage, and improve cognitive function. Muscone has also been shown to have anti-tumor effects and can inhibit the growth of cancer cells.

Advantages And Limitations For Lab Experiments

Muscone is a relatively stable compound and can be easily synthesized in the laboratory. It is also readily available and relatively inexpensive. However, 1-(2,5,5-Trimethylcyclopenten-1-yl)ethanone has a strong musky odor, which can interfere with experiments involving olfactory receptors. It is also a volatile compound and can evaporate quickly, which can make it difficult to measure accurately.

Future Directions

There are several potential future directions for research on 1-(2,5,5-Trimethylcyclopenten-1-yl)ethanone. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Muscone has been shown to have neuroprotective effects and can improve cognitive function, making it a promising candidate for further study. Another area of interest is its potential use in the treatment of cancer. Muscone has been shown to have anti-tumor effects and can inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies. Finally, further research is needed to fully understand the mechanism of action of 1-(2,5,5-Trimethylcyclopenten-1-yl)ethanone and to identify its molecular targets. This could lead to the development of more effective and targeted therapies for a wide range of diseases and conditions.

Synthesis Methods

Muscone can be synthesized through various methods, including the oxidation of 2,4,4-trimethyl-2-cyclohexen-1-one or the cyclization of 2,4,4-trimethyl-1-pentene. The most commonly used method is the oxidation of 2,4,4-trimethyl-2-cyclohexen-1-one using potassium permanganate.

Scientific Research Applications

Muscone has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to have neuroprotective effects and can improve cognitive function. Muscone is currently being investigated for its potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

CAS RN

125952-10-5

Product Name

1-(2,5,5-Trimethylcyclopenten-1-yl)ethanone

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

1-(2,5,5-trimethylcyclopenten-1-yl)ethanone

InChI

InChI=1S/C10H16O/c1-7-5-6-10(3,4)9(7)8(2)11/h5-6H2,1-4H3

InChI Key

HLAVHVYCRZRWTB-UHFFFAOYSA-N

SMILES

CC1=C(C(CC1)(C)C)C(=O)C

Canonical SMILES

CC1=C(C(CC1)(C)C)C(=O)C

synonyms

Ethanone, 1-(2,5,5-trimethyl-1-cyclopenten-1-yl)- (9CI)

Origin of Product

United States

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